molecular formula C19H24N4O B2497110 (E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide CAS No. 2034752-44-6

(E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide

Cat. No. B2497110
CAS RN: 2034752-44-6
M. Wt: 324.428
InChI Key: XKLSPRCSPIANLS-WYMLVPIESA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and piperidine rings would likely contribute to the rigidity of the molecule, while the acrylamide group could participate in hydrogen bonding .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole and piperidine rings, as well as the acrylamide group. The nitrogen atoms in these groups could act as nucleophiles in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Research has demonstrated the importance of selective chemical inhibitors for Cytochrome P450 (CYP) isoforms in predicting drug-drug interactions (DDIs) due to metabolism-based interactions. These inhibitors help decipher the specific CYP isoforms involved in the metabolism of various drugs, aiding in safer drug development and usage (Khojasteh et al., 2011).

Xylan Derivatives for Biopolymer Applications

The chemical modification of xylan into biopolymer ethers and esters highlights the versatility of chemical compounds in creating materials with specific properties. These modifications have implications for drug delivery applications, showcasing the intersection of chemistry and material science in developing novel therapeutic delivery vehicles (Petzold-Welcke et al., 2014).

Biological Activities of Pyrazoles

Pyrazoline derivatives, including those with pyrazole motifs similar to the compound , have been explored for their wide range of biological activities. These include antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer properties, demonstrating the compound class's potential in therapeutic applications (Shaaban et al., 2012).

Pyrazolo[3,4-d]pyrimidines in Medicine

The pyrazolo[3,4-d]pyrimidine scaffold, structurally related to pyrazoles, has shown significant therapeutic significance across various disease conditions, underscoring the importance of this structural motif in drug discovery. These compounds have been investigated for their potential in treating diseases of the central nervous system, cancer, inflammation, and more, indicating the broad applicability of such chemical structures in medicinal chemistry (Chauhan & Kumar, 2013).

Methyl-Substituted Pyrazoles in Medicinal Chemistry

Methyl substituted pyrazoles, closely related to the query compound, have been reported as potent scaffolds exhibiting a wide spectrum of biological activities. This highlights the ongoing interest and potential in exploring such compounds for developing new therapeutic agents (Sharma et al., 2021).

Future Directions

Future research on this compound could involve investigating its potential biological activities, optimizing its synthesis, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

(E)-2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-14(12-16-6-4-3-5-7-16)19(24)20-17-8-10-23(11-9-17)18-13-15(2)21-22-18/h3-7,12-13,17H,8-11H2,1-2H3,(H,20,24)(H,21,22)/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLSPRCSPIANLS-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C(=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)/C(=C/C3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-methyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-3-phenylacrylamide

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